2-(トリフルオロメチル)ベンズアルデヒド

概要

説明

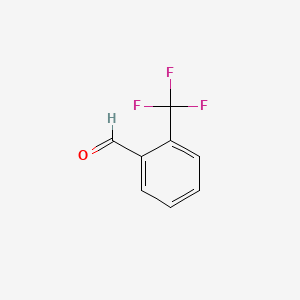

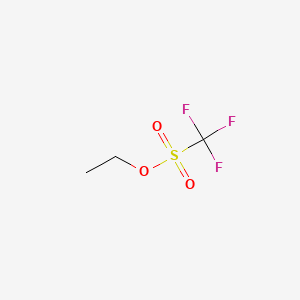

2-(Trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C8H5F3O and its molecular weight is 174.12 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Trifluoromethyl)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trifluoromethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

2-(トリフルオロメチル)ベンズアルデヒドは、有機合成におけるビルディングブロックとして頻繁に使用されます . トリフルオロメチル基とアルデヒド基は反応性が高く、さまざまな化学反応を起こすことができるため、この化合物はさまざまな有機化合物を調製するために使用できます。

ジヒドロピリジン誘導体の調製

この化合物は、ω-(ジメチルアミノ)-アルキルエチル-4(-2-(トリフルオロメチル)フェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボキシレートの調製に使用されてきました . これらのジヒドロピリジン誘導体は、医薬品化学において重要であり、幅広い生物活性を持っています。

ウィッティヒ・ホーナー反応

2-(トリフルオロメチル)ベンズアルデヒドは、ウィッティヒ・ホーナー反応において、メチル(E)-2-[2-[(E)-2-(2-トリフルオロメチルフェニル)ビニル]-フェニル]-3-メトキシアクリレートを調製するために使用できます . ウィッティヒ・ホーナー反応は、アルケンの合成に役立つ方法です。

Safety and Hazards

作用機序

- The primary target of 2-(Trifluoromethyl)benzaldehyde is believed to be the cytochrome bc₁ complex within the mitochondrial electron transport chain . This complex plays a crucial role in oxidative phosphorylation, where it transfers electrons from ubiquinol to cytochrome c, ultimately driving ATP synthesis.

Target of Action

生化学分析

Biochemical Properties

2-(Trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as an electrophilic component in various reactions, including the Wittig-Horner reaction . In biochemical contexts, 2-(Trifluoromethyl)benzaldehyde interacts with enzymes and proteins that facilitate its conversion into other compounds. For instance, it can be used in the preparation of ω-(dimethylamino)-alkylethyl-4-(2-(trifluoromethyl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These interactions are typically characterized by the formation of covalent bonds between the aldehyde group of 2-(Trifluoromethyl)benzaldehyde and nucleophilic sites on the enzymes or proteins.

Cellular Effects

2-(Trifluoromethyl)benzaldehyde has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s aldehyde group can react with cellular nucleophiles, leading to modifications in protein function and gene expression. These interactions can result in changes in cellular metabolism, potentially altering the production of key metabolites and affecting overall cell function .

Molecular Mechanism

The molecular mechanism of 2-(Trifluoromethyl)benzaldehyde involves its interaction with biomolecules through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit enzymes involved in metabolic pathways by forming stable adducts with their active sites . Additionally, 2-(Trifluoromethyl)benzaldehyde can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Trifluoromethyl)benzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under dry, inert gas conditions but can degrade when exposed to air or moisture . Long-term studies have shown that 2-(Trifluoromethyl)benzaldehyde can have sustained effects on cellular function, with potential changes in gene expression and metabolic activity observed over extended periods .

Dosage Effects in Animal Models

The effects of 2-(Trifluoromethyl)benzaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of normal metabolic processes .

Metabolic Pathways

2-(Trifluoromethyl)benzaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, 2-(Trifluoromethyl)benzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within cells.

Subcellular Localization

The subcellular localization of 2-(Trifluoromethyl)benzaldehyde is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s activity and function within cells, potentially leading to localized effects on cellular processes.

特性

IUPAC Name |

2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVRPKUWYQVVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196279 | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

447-61-0 | |

| Record name | 2-(Trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 2-(Trifluoromethyl)benzaldehyde moiety in pesticide development?

A1: 2-(Trifluoromethyl)benzaldehyde serves as a key starting material for synthesizing various amide pesticides []. This is highlighted in its use as a precursor to N-(Hydroxymethyl)-2-(trifluoromethyl) benzamide, an important intermediate in pesticide synthesis.

Q2: How does the introduction of a 2-(Trifluoromethyl)benzylidene group influence the biological activity of thiosemicarbazide derivatives?

A2: While the provided research [] primarily focuses on the crystal structure of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide, it alludes to the potential for thiosemicarbazide derivatives to act as antibacterial agents. The presence of the 2-(Trifluoromethyl)benzylidene group, and its positioning on the phenyl ring, likely influences the compound's interaction with biological targets and thus impacts its activity. Further research is needed to elucidate the specific structure-activity relationships.

Q3: Can 2-(Trifluoromethyl)benzaldehyde be incorporated into more complex structures with potential for pest control?

A3: Yes, research demonstrates that 2-(Trifluoromethyl)benzaldehyde can be incorporated into oxazoline derivatives containing oxime ether moieties []. These compounds exhibit potent acaricidal activity, particularly against Tetranychus cinnabarinus. The study highlights the compound [2-(trifluoromethyl)benzaldehyde O-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-4-yl)benzyl) oxime] (II-l) as a promising candidate for controlling spider mites due to its efficacy in both laboratory and field settings.

Q4: What is the suggested mechanism of action for these novel acaricides containing the 2-(Trifluoromethyl)benzaldehyde moiety?

A4: Research suggests that the acaricidal activity of these compounds stems from their ability to bind with the sulfonylurea receptor (SUR) []. This interaction inhibits chitin synthesis, a crucial process for arthropod exoskeleton formation, ultimately leading to their demise.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)